
2-Acetylphenyl acetate
Overview
Description
2-Acetylphenyl acetate (methyl 2-(2-acetylphenyl)acetate) is an aromatic ester with the molecular formula C₁₁H₁₂O₃ (MW: 192.21 g/mol). It features an acetyl group (-COCH₃) at the ortho position of the phenyl ring and an acetate ester (-OAc) substituent . This compound is synthesized via the direct acylation-alkylation of arynes, as demonstrated in a procedure yielding high purity and efficiency . Its structural uniqueness lies in the electron-withdrawing acetyl group, which influences reactivity and applications in pharmaceutical and fine chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Acetylphenyl acetate involves the acyl-alkylation of arynes. This method typically uses methyl acetoacetate and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as starting materials. The reaction is carried out in the presence of cesium fluoride in dry acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted phenyl derivatives .
Scientific Research Applications
Chemical Research Applications
1.1 Organic Synthesis
2-Acetylphenyl acetate serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
- Reduction : The acetyl group can be reduced to an alcohol using lithium aluminum hydride.
- Substitution Reactions : The acetate group can be substituted with other functional groups under specific conditions.
These reactions enable the synthesis of derivatives that are valuable in pharmaceuticals and agrochemicals.
1.2 Mechanism of Action
The compound's mechanism involves interactions with molecular targets where the acetyl group participates in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. This dual functionality enhances its reactivity, making it suitable for various synthetic pathways.
Biological Applications
2.1 Enzyme Inhibition Studies
In biological research, this compound has been investigated for its potential role in enzyme inhibition and metabolic pathway studies. Its structure allows it to interact with enzymes, providing insights into metabolic processes and potential therapeutic applications.
2.2 Cytotoxicity and Anticancer Research
Recent studies have explored the cytotoxic effects of related compounds on cancer cells. For instance, derivatives of this compound have shown promise in inhibiting the proliferation of breast cancer cells, suggesting potential applications in cancer therapy .
Industrial Applications
3.1 Fragrance and Flavoring Agents
In the fragrance industry, this compound is used to produce scents due to its pleasant aroma. It is often incorporated into perfumes and flavoring agents in food products, enhancing their sensory properties.
3.2 Production Methods
The industrial production of this compound typically involves acylation reactions. These methods can be optimized for large-scale synthesis while maintaining product purity and yield.
Table 1: Comparison of Chemical Reactions Involving this compound
Reaction Type | Reaction Example | Major Products |
---|---|---|
Oxidation | This compound + KMnO₄ | Carboxylic acids |
Reduction | This compound + LiAlH₄ | Alcohols |
Substitution | This compound + HCl | Substituted phenolic derivatives |
Table 2: Summary of Biological Studies
Study Focus | Findings | Reference |
---|---|---|
Enzyme Inhibition | Inhibitory effects on specific enzymes | |
Cytotoxicity | Reduced proliferation in breast cancer cells |
Case Studies
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, leading to decreased activity in target cells. This finding underscores its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Synthesis Optimization
Research focused on optimizing the reaction conditions for synthesizing derivatives of this compound revealed that varying temperature and reagent concentrations significantly impacted yield and purity. This optimization is crucial for industrial applications where efficiency is paramount.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl acetate involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can affect cellular processes and enzyme activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
Physical and Chemical Properties
Spectral Characterization
- 1H-NMR of 2-Acetylphenyl 3-benzoylbenzoate : δ 2.56 (s, 3H, CH₃), 7.23–8.62 (m, 13H, ArH) .
Biological Activity
2-Acetylphenyl acetate, also known as acetyl salicylate, is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesizing findings from various studies, including case studies, and presenting relevant data in tabular form.
Chemical Structure and Synthesis
The molecular formula of this compound is . It is synthesized through the acetylation of phenol or phenolic compounds, often using acetic anhydride or acetyl chloride. The synthesis process can be optimized using various catalysts to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been tested against a range of cancer cell lines, demonstrating significant anti-proliferative effects. A notable study evaluated its activity against the National Cancer Institute (NCI) 60 cell line panel, which includes diverse cancer types.
Table 1: Anti-Proliferative Activity Against NCI 60 Cell Lines
Cell Line | % Growth Inhibition |
---|---|
RPMI-8226 (Leukemia) | 92.72% |
NCI-H522 (Lung Cancer) | 94.57% |
HCT-15 (Colon Cancer) | 98.05% |
SNB-75 (CNS Cancer) | 80.85% |
MDA-MB-43 (Melanoma) | 95.29% |
OVCAR-4 (Ovarian Cancer) | 96.33% |
A498 (Renal Cancer) | 81.27% |
T-47D (Breast Cancer) | 89.47% |
The results indicate that this compound exhibits considerable inhibitory effects on cell growth across multiple cancer types, particularly in leukemia and colon cancer cells .
The mechanism through which this compound exerts its anti-cancer effects involves the induction of apoptosis in cancer cells. Studies have shown that it can trigger apoptotic pathways, leading to cell death in various cancer cell lines, including myeloid leukemia and HeLa cells . Additionally, it may interfere with metabolic pathways crucial for cancer cell survival under stress conditions .
Case Studies
A comprehensive analysis was performed on the effects of this compound in vitro using several cancer cell lines. In one significant case study, researchers treated human colon cancer cells with varying concentrations of the compound and observed a dose-dependent inhibition of cell proliferation.
Case Study Findings:
- Cell Line: HCT-15 (Colon Cancer)
- Concentration Range: 1 µM to 100 µM
- Results:
- At 10 µM: ~50% inhibition
- At 50 µM: ~80% inhibition
- At 100 µM: ~95% inhibition
These findings further substantiate the compound's potential as an effective anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-acetylphenyl acetate in laboratory settings?
- Methodological Answer: this compound is classified as a severe eye irritant (H319). Researchers must:
- Use explosion-proof ventilation systems to prevent vapor accumulation .
- Wear PPE : chemical-resistant gloves, protective eyewear, and lab coats. Direct skin/eye contact must be avoided .
- Follow waste disposal protocols : segregate waste and use professional disposal services to mitigate environmental contamination .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: A validated method involves Pd-catalyzed enantioselective oxidation of secondary alcohols. For example:
- Reacting methyl 2-(2-acetylphenyl)acetate derivatives under aerobic conditions with palladium catalysts (e.g., Pd(OAc)₂) and chiral ligands to achieve asymmetric synthesis .
- Purification typically involves recrystallization from ethyl acetate or column chromatography .
- Key analytical validation includes HPLC purity checks (>98%) and 1H/13C NMR for structural confirmation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer:
- Cross-validate techniques : Combine FT-IR (to confirm ester C=O stretches at ~1740 cm⁻¹) with high-resolution mass spectrometry (HRMS) for molecular ion verification .
- Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in aromatic regions .
- For stereochemical ambiguities, employ X-ray crystallography if single crystals are obtainable (e.g., ethyl acetate recrystallization ).
- Compare experimental data with computational simulations (e.g., DFT-based IR/NMR predictions) .
Q. What strategies are effective in controlling this compound as a process impurity in pharmaceutical formulations?
- Methodological Answer:
- In-process monitoring : Use LC-MS/MS to track impurity levels during synthesis. Limit thresholds should align with ICH Q3A guidelines .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproduct formation. For example, reducing acetylation time lowers esterification side reactions .
- Implement solid-phase extraction (SPE) or crystallization for impurity removal .
- Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .
Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?
- Methodological Answer:
- Pd-catalyzed pathways : The acetyl group stabilizes transition states via coordination with palladium, enhancing enantioselectivity in alcohol oxidations. Kinetic studies using deuterium labeling confirm rate-determining steps .
- DFT calculations reveal steric effects from the phenylacetate moiety influence chiral induction (>90% ee achievable with bulky ligands) .
- In situ FT-IR monitors intermediate formation, correlating reaction progress with catalytic turnover .
Properties
IUPAC Name |
(2-acetylphenyl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-5-3-4-6-10(9)13-8(2)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDAIJJBDFOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274579 | |
Record name | 2-Acetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-35-8, 7250-94-4 | |
Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-94-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetylphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Acetylphenyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9WEX4AYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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